![molecular formula C12H8N2 B2468462 2-(Pyridin-4-yl)benzonitrile CAS No. 1378493-16-3](/img/structure/B2468462.png)
2-(Pyridin-4-yl)benzonitrile
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Overview
Description
2-(Pyridin-4-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2 and a molecular weight of 180.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Pyridin-4-yl)benzonitrile is 1S/C12H8N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H . This indicates that the molecule consists of a pyridine ring attached to a benzonitrile group.Chemical Reactions Analysis
2-(Pyridin-4-yl)benzonitrile can participate in complex formation reactions. For instance, it has been used as a ligand to form metal (II) complexes . These complexes have been found to act as electrocatalysts for the hydrogen evolution reaction (HER) from water .Physical And Chemical Properties Analysis
2-(Pyridin-4-yl)benzonitrile is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
- Metal(ii) Complexes : Researchers have synthesized metal(ii) complexes using 2-(pyridin-4-yl)benzonitrile as a ligand. For instance, nickel (Ni), cobalt (Co), and cadmium (Cd) complexes have been structurally characterized. These complexes exhibit intriguing coordination chemistry and may find applications in catalysis, materials science, and molecular recognition .
- Antifungal Properties : Some derivatives of 2-(pyridin-4-yl)benzonitrile have demonstrated excellent inhibition against fungal pathogens, such as Stemphylium lycopersici. These findings suggest potential applications in antifungal drug development .
- Protein Kinase Inhibitors : After synthesizing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, researchers evaluated its derivatives against a panel of protein kinases. The results highlighted its potential as a scaffold for designing kinase inhibitors .
Coordination Chemistry and Metal Complexes
Biological Activity and Drug Discovery
Safety and Hazards
The compound is classified under the GHS07 hazard class . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-4-yl)benzonitrile are metal (II) complexes . These complexes are formulated as M2L2(SO4)2(H2O)6·H2O, where M represents different metal (II) ions . The ligand acts as a μ2-bridge linking two metal (II) centers .
Mode of Action
2-(Pyridin-4-yl)benzonitrile interacts with its targets by forming one-dimensional chains, in which the ligand acts as a μ2-bridge linking two metal (II) centers . Different chains are connected by strong H bonds and π–π stacking interactions into a three-dimensional supramolecular architecture .
Biochemical Pathways
The compound is involved in the hydrogen evolution reaction (HER) from water . Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the HER from water .
Result of Action
The result of the compound’s action is the electrocatalysis of the hydrogen evolution reaction from water . The Co complex 2 shows better electrocatalytic activity .
Action Environment
The action of 2-(Pyridin-4-yl)benzonitrile is influenced by environmental factors such as temperature and pressure. For instance, the graphene cannot catalyze the HER; however, the complex 1/graphene composite shows similar electrocatalytic activity to complex 1 .
properties
IUPAC Name |
2-pyridin-4-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNCNJQHCKPAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)benzonitrile |
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